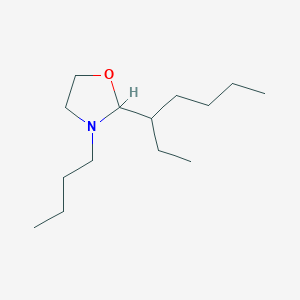
Oxazolidine, 3-butyl-2-(1-ethylpentyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazolidine, 3-butyl-2-(1-ethylpentyl)- is a useful research compound. Its molecular formula is C14H29NO and its molecular weight is 227.39 g/mol. The purity is usually 95%.
The exact mass of the compound Oxazolidine, 3-butyl-2-(1-ethylpentyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Oxazolidine, 3-butyl-2-(1-ethylpentyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxazolidine, 3-butyl-2-(1-ethylpentyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Liquid Chromatography
One of the primary applications of Oxazolidine, 3-butyl-2-(1-ethylpentyl)- is in the field of liquid chromatography. It can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC) methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass-spectrometry compatible applications, phosphoric acid is replaced with formic acid. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies .
| Method | Description |
|---|---|
| HPLC | Reverse-phase method using acetonitrile and water |
| Mass-Spec | Requires formic acid instead of phosphoric acid for compatibility |
| UPLC | Utilizes smaller particle columns for faster analysis |
Coatings and Sealants
Oxazolidine, 3-butyl-2-(1-ethylpentyl)- serves as a component in various coatings, particularly in polyurethane and polyurea systems. It acts as a moisture scavenger, which is crucial for improving the performance of coatings by eliminating moisture that can adversely affect their properties. The compound enhances gloss, surface appearance, and overall coating performance .
| Property | Value |
|---|---|
| Freezing Point | <-35°C |
| Boiling Point | 209°C |
| Density @ 24°C | 0.872 g/mL |
| Viscosity | <100 cp |
| Solubility | Soluble in polyols |
Toxicological Insights
Toxicological assessments indicate that Oxazolidine, 3-butyl-2-(1-ethylpentyl)- exhibits low acute toxicity levels with an LD50 greater than 2000 mg/kg in both oral and dermal studies on rats. Additionally, it is classified as non-mutagenic and non-genotoxic based on various studies . The compound hydrolyzes rapidly in contact with moisture, forming less toxic byproducts which further reduces its hazard profile.
Historical Leather Preservation
A notable application of oxazolidines has been in the conservation of historic leather artifacts. A study demonstrated that using oxazolidine compounds can potentially delay the deterioration of acid-deteriorated leather by forming protective layers that inhibit further degradation . This application highlights the versatility of oxazolidines beyond traditional industrial uses.
Eigenschaften
CAS-Nummer |
165101-57-5 |
|---|---|
Molekularformel |
C14H29NO |
Molekulargewicht |
227.39 g/mol |
IUPAC-Name |
3-butyl-2-heptan-3-yl-1,3-oxazolidine |
InChI |
InChI=1S/C14H29NO/c1-4-7-9-13(6-3)14-15(10-8-5-2)11-12-16-14/h13-14H,4-12H2,1-3H3 |
InChI-Schlüssel |
CYMHAQCMKNVHPA-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C1N(CCO1)CCCC |
Kanonische SMILES |
CCCCC(CC)C1N(CCO1)CCCC |
Key on ui other cas no. |
165101-57-5 |
Physikalische Beschreibung |
OtherSolid |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















